Cas no 569652-98-8 (Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate)

Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate
- SCHEMBL14314348
- EN300-28285816
- 569652-98-8
- Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate
-
- インチ: 1S/C15H25N3O2/c1-14(2,3)20-13(19)17-8-10-18(11-9-17)15(12-16)6-4-5-7-15/h4-11H2,1-3H3
- InChIKey: OXYTUHBJFXXPEM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC1)C1(C#N)CCCC1)=O
計算された属性
- 精确分子量: 279.19467705g/mol
- 同位素质量: 279.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 405
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 56.6Ų
Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285816-10.0g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-28285816-1.0g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-28285816-0.1g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-28285816-0.5g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-28285816-2.5g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-28285816-0.05g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-28285816-5.0g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-28285816-0.25g |
tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |
569652-98-8 | 0.25g |
$617.0 | 2023-05-25 |
Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylateに関する追加情報
Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 569652-98-8, commonly referred to as Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a tert-butyl group and a cyanocyclopentyl substituent. The piperazine core is a well-known heterocyclic structure with two nitrogen atoms, making it a versatile scaffold for various chemical modifications. The tert-butyl group adds steric bulk, while the cyanocyclopentyl substituent introduces electronic diversity, making this compound a valuable building block in drug discovery and materials science.
Recent studies have highlighted the potential of Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate in the development of novel pharmaceutical agents. Its structural features make it an ideal candidate for exploring interactions with various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. For instance, researchers have demonstrated that analogs of this compound exhibit potent activity against certain enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. The cyanocyclopentyl group has been shown to enhance the compound's ability to penetrate cellular membranes, thereby improving its bioavailability.
In addition to its pharmacological applications, Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate has also found utility in materials science. Its rigid structure and ability to form hydrogen bonds make it a promising candidate for the synthesis of high-performance polymers and liquid crystals. Recent advancements in polymer chemistry have leveraged this compound's unique properties to develop materials with enhanced thermal stability and mechanical strength. The tert-butyl group plays a crucial role in modulating the physical properties of these materials, while the piperazine ring contributes to their structural integrity.
The synthesis of Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the piperazine ring through cyclization reactions, followed by selective substitution to introduce the tert-butyl and cyanocyclopentyl groups. Recent optimizations in this synthesis pathway have significantly improved yields and reduced reaction times, making the compound more accessible for large-scale applications.
Looking ahead, ongoing research into Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate is focused on expanding its applications in drug delivery systems and nanotechnology. Its ability to self-assemble into nanostructures has opened new avenues for targeted drug delivery and imaging applications. Furthermore, its compatibility with green chemistry principles makes it an attractive option for sustainable chemical processes.
In conclusion, Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate (CAS No. 569652-98-8) stands out as a versatile and multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations in chemistry and beyond.
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